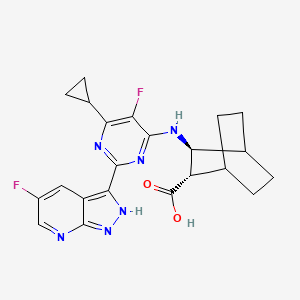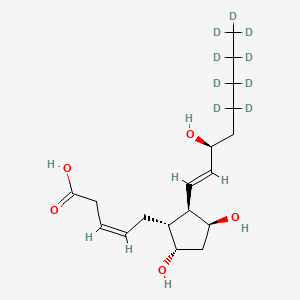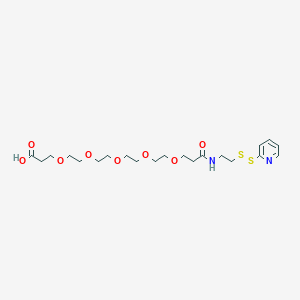
Cap-dependent endonuclease-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cap-dependent endonuclease-IN-8 is a novel inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of influenza viruses. This compound has garnered significant attention due to its potential as an antiviral agent, particularly in the treatment of influenza A and B virus infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-8 involves multiple steps, starting with the preparation of key intermediatesCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the laboratory synthesis to industrial-scale reactors, ensuring proper temperature control, and using efficient purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Cap-dependent endonuclease-IN-8 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the target enzyme .
Aplicaciones Científicas De Investigación
Cap-dependent endonuclease-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanism of cap-dependent endonuclease inhibition.
Biology: Investigated for its potential to inhibit viral replication in cell culture models.
Medicine: Explored as a therapeutic agent for the treatment of influenza infections.
Industry: Potential use in the development of antiviral drugs and formulations.
Mecanismo De Acción
Cap-dependent endonuclease-IN-8 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process during viral mRNA synthesis. This inhibition prevents the virus from hijacking the host’s mRNA, thereby blocking viral replication. The molecular targets include the PA subunit of the influenza virus polymerase complex, which is responsible for the endonuclease activity .
Comparación Con Compuestos Similares
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with antiviral activity.
Uniqueness: Cap-dependent endonuclease-IN-8 is unique due to its specific structural modifications that enhance its inhibitory activity and reduce the likelihood of resistance development compared to other similar compounds .
Propiedades
Fórmula molecular |
C29H23F2N3O6S |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1 |
Clave InChI |
KTKPRWQWDFILGH-ZVNBPAIVSA-N |
SMILES isomérico |
COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |
SMILES canónico |
COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


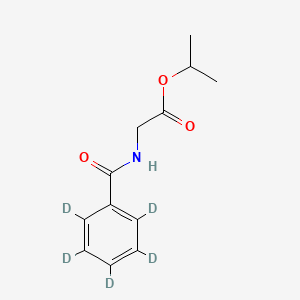
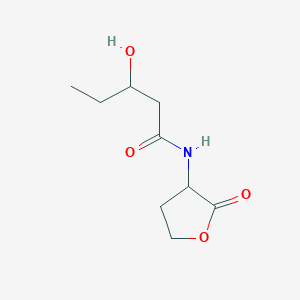


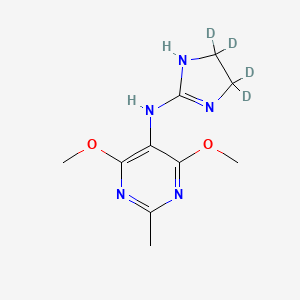
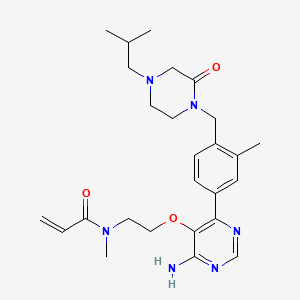

![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)

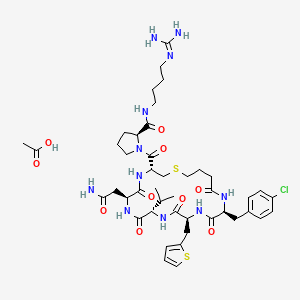
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
